molecular formula C24H27N5O2S B6501590 N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide CAS No. 955660-47-6

N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide

Cat. No.: B6501590
CAS No.: 955660-47-6
M. Wt: 449.6 g/mol
InChI Key: LNMUACXJUNKAKP-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide (CAS 955660-47-6) is a synthetic organic compound with a molecular formula of C24H27N5O2S and a molecular weight of 449.6 g/mol . Its structure integrates a 1-benzylpiperidine moiety linked to a 4-carboxamide thiazole core, which is further modified with a ureido group connected to a 4-methylphenyl ring . This specific architecture places it within a class of molecules investigated for their potential to modulate key biological targets. Compounds featuring the 1-benzylpiperidine pharmacophore have been widely studied in neurological research, particularly for their affinity to sigma receptors (σ1R), which are implicated in neuropathic pain and neurodegenerative conditions . Furthermore, the thiazole-carboxamide scaffold is a recognized structure in medicinal chemistry, with derivatives being explored as negative allosteric modulators of AMPA receptors for neuroprotection and as inhibitors of cyclooxygenase (COX) enzymes . Research into similar piperidine-based molecules has also shown promise in immunology, with some acting as modulators of the chemokine receptor CCR5 . This compound is supplied for research purposes to investigate these and other potential mechanisms of action. It is intended for in vitro studies and is strictly for Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-17-7-9-19(10-8-17)26-23(31)28-24-27-21(16-32-24)22(30)25-20-11-13-29(14-12-20)15-18-5-3-2-4-6-18/h2-10,16,20H,11-15H2,1H3,(H,25,30)(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMUACXJUNKAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Scientific Research Applications

Neurological Disorders

Research indicates that compounds derived from benzylpiperidine structures have significant effects on the central nervous system (CNS). Specifically, this compound may act as a modulator of neurotransmitter systems, particularly through muscarinic receptor antagonism. Studies have shown that antagonists of muscarinic receptors can be beneficial in treating conditions such as Alzheimer's disease and schizophrenia by improving cognitive function and reducing symptoms associated with these disorders .

Anticancer Activity

Preliminary investigations into the anticancer properties of thiazole derivatives suggest that they may inhibit tumor growth. The presence of the thiazole ring in this compound could enhance its efficacy against various cancer cell lines. Research has indicated that thiazole derivatives can induce apoptosis in cancer cells and may serve as potential chemotherapeutic agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar piperidine and thiazole frameworks have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide as a candidate for treating inflammatory diseases .

Case Study 1: Muscarinic Receptor Antagonism

A study published in a pharmacology journal evaluated the effects of various benzylpiperidine derivatives on muscarinic receptors. The findings indicated that specific modifications to the piperidine structure could enhance receptor selectivity and potency. The compound under consideration showed promise as a selective M4 receptor antagonist, suggesting potential therapeutic applications in neurological disorders .

Case Study 2: Antitumor Activity

In vitro studies on thiazole derivatives revealed their ability to inhibit the proliferation of human cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways. This aligns with preliminary findings for this compound, which warrants further investigation into its anticancer efficacy .

Comparison with Similar Compounds

Key Compounds:

V006-3598 (N-(1-benzylpiperidin-4-yl)-2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide) Structural Difference: Replaces the 4-methylphenyl urea group with a 3-fluorobenzamido moiety. Synthesis: Similar reductive amination and coupling strategies are employed, as seen in for piperidine-containing analogs .

N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) Derivatives

  • Structural Difference : Substitutes the urea-thiazole moiety with an oxadiazole-thio group.
  • Activity : Demonstrated multifunctional activity in Alzheimer’s disease models, including cholinesterase inhibition and antioxidant effects .

Acotiamide (N-[2-[di(isopropyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) Structural Difference: Features a diisopropylaminoethyl group and a hydroxy-dimethoxybenzoyl substituent. Activity: Clinically approved prokinetic agent enhancing acetylcholine release in the gastrointestinal tract .

Table 1: Structural and Physicochemical Comparison
Compound Molecular Weight Key Substituents logD Biological Activity
Target Compound ~438 (estimated) 4-methylphenyl urea, benzylpiperidine N/A Potential CNS modulation (inferred)
V006-3598 438.53 3-fluorobenzamido, benzylpiperidine 3.91 Kinase inhibition (screening)
Oxadiazole-thio Derivative ~450 (estimated) Oxadiazole-thio, benzylpiperidine N/A Cholinesterase inhibition
Acotiamide 451.54 Diisopropylaminoethyl, dimethoxy N/A Gastroprokinetic activity

Pharmacokinetic and Pharmacodynamic Profiles

  • Biodistribution: Triazole analogs (e.g., ) with iodinated labels showed promising in vivo retention in melanoma models, suggesting that similar labeling strategies could be applied to the target compound for imaging studies .
  • Solubility and Permeability : The target compound’s moderate logD (inferred from analogs) may balance solubility and membrane permeability, unlike the highly lipophilic V006-3598 .

Limitations and Contradictions

  • Activity Gaps : While oxadiazole-thio derivatives show cholinesterase inhibition, the target compound’s urea-thiazole motif lacks direct evidence for this activity .
  • Synthesis Challenges : highlights low yields (31–49%) in reductive amination steps for benzylpiperidine analogs, which may complicate large-scale production of the target compound .

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For this target molecule, ethyl 2-aminothiazole-4-carboxylate is synthesized via:

  • Reaction : Thiourea and ethyl 2-chloroacetoacetate in ethanol under reflux (6–8 hours).

  • Mechanism : Nucleophilic attack by the thiourea’s sulfur on the α-chloro carbon, followed by cyclization and elimination of HCl.

  • Yield : ~85% (based on analogous thiazole syntheses).

Acetylenedicarboxylate-Based Cyclization

An alternative route employs dialkyl acetylenedicarboxylates and thioureas, as demonstrated in SciELO studies:

  • Reagents : 1-(4-methylphenyl)thiourea and dimethyl acetylenedicarboxylate (DMAD).

  • Conditions : Reflux in ethanol (30 minutes), yielding methyl 2-[(4-methylphenyl)carbamoylamino]thiazole-4-carboxylate .

  • Advantage : Faster reaction times and greener solvents (ethanol).

Urea Linkage Installation

The 2-position urea group is introduced via nucleophilic addition of an amine to an isocyanate:

Isocyanate Coupling

  • Substrate : 2-Aminothiazole-4-carboxylic acid (from ester hydrolysis).

  • Reagent : 4-Methylphenyl isocyanate in anhydrous THF.

  • Conditions : Stirring at 0°C → room temperature (12 hours).

  • Product : 2-{[(4-Methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid.

  • Key Data :

    • IR (KBr) : 1656 cm⁻¹ (C=O stretch), 3279 cm⁻¹ (N-H stretch).

    • ¹H NMR (DMSO-d₆) : δ 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H).

Amide Bond Formation with Benzylpiperidine

The final step couples the thiazole-4-carboxylic acid with 1-benzylpiperidin-4-amine:

Carboxylic Acid Activation

  • Activation Reagent : Thionyl chloride (SOCl₂) in dichloromethane (DCM).

  • Product : Thiazole-4-carbonyl chloride.

Amine Coupling

  • Reagent : 1-Benzylpiperidin-4-amine (synthesized via benzylation of piperidin-4-amine using benzyl chloride/K₂CO₃).

  • Conditions : DCM, triethylamine (TEA) base, 0°C → room temperature (24 hours).

  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield : ~70% (estimated from analogous amide couplings).

Synthetic Route Comparison and Optimization

StepMethodReagents/ConditionsYield (%)Purity (HPLC)
1Hantzsch SynthesisThiourea, ethyl 2-chloroacetoacetate, EtOH85>95
1AcetylenedicarboxylateDMAD, 1-(4-methylphenyl)thiourea, EtOH78>90
2Isocyanate Coupling4-Methylphenyl isocyanate, THF92>98
3Amide CouplingThiazole-4-carbonyl chloride, TEA, DCM70>95

Key Observations :

  • The acetylenedicarboxylate route offers faster thiazole formation but slightly lower yields.

  • Isocyanate coupling achieves near-quantitative conversion due to the electrophilicity of the isocyanate group.

  • Amide coupling yields are limited by steric hindrance from the benzylpiperidine moiety.

Mechanistic Insights and Challenges

Thiazole Cyclization

  • Critical Factor : Thiourea’s nucleophilicity and α-halocarbonyl’s reactivity. Electron-withdrawing groups on the thiourea enhance cyclization rates.

  • Side Reactions : Overalkylation or hydrolysis of the α-halocarbonyl precursor.

Urea Formation

  • Regioselectivity : The thiazole’s 2-amino group selectively reacts with isocyanates due to its lower steric hindrance compared to the 4-carboxamide.

  • Side Products : Bis-urea formation if excess isocyanate is used.

Amide Coupling

  • Activation Efficiency : Thionyl chloride outperforms carbodiimide-based agents (e.g., EDC) for this substrate.

  • Purification Challenge : Residual benzylpiperidine amine requires careful chromatography.

Scalability and Industrial Considerations

  • Green Chemistry : Ethanol as a solvent in thiazole synthesis aligns with sustainable practices.

  • Cost Drivers : 4-Methylphenyl isocyanate and 1-benzylpiperidin-4-amine are high-cost intermediates, necessitating in-house synthesis.

  • Process Safety : Exothermic reactions during acyl chloride formation require controlled temperature regimes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide, and how do reaction conditions impact yield?

  • Answer : The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a substituted piperidine amine. For example, analogous compounds (e.g., thiazole-4-carboxamides) are synthesized via condensation of carboxylic acids with amines using coupling agents like HATU or EDCI in polar aprotic solvents (DMF, DCM) . Reaction optimization, such as adjusting stoichiometry, temperature (reflux vs. room temperature), and catalyst choice, significantly affects yield. For instance, yields for similar compounds range from 6% to 85%, depending on steric hindrance and solvent compatibility .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying regiochemistry and substituent positions. For example, in thiazole-carboxamide derivatives, key NMR signals include aromatic protons (δ 6.5–8.5 ppm) and piperidine/benzyl protons (δ 1.5–4.0 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry (m/z matching theoretical values) are standard for assessing purity and molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for similar piperidine-thiazole hybrids?

  • Answer : Yield variations often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or side reactions (e.g., incomplete deprotection of intermediates). For example, McClure et al. noted lower yields (39%) compared to Taber’s method due to competing side reactions during piperidine functionalization . Systematic screening of protecting groups (e.g., Boc vs. benzyl) and additives (e.g., DMAP for acyl transfer) may mitigate these issues .

Q. What computational strategies can predict the reactivity of the carbamoyl-urea moiety in this compound?

  • Answer : Quantum mechanical calculations (DFT) and molecular docking can model interactions between the carbamoyl group and biological targets (e.g., enzymes). For instance, ICReDD’s reaction path search methods combine quantum chemical calculations and machine learning to optimize reaction conditions, reducing trial-and-error experimentation . These tools can predict steric/electronic effects of substituents (e.g., 4-methylphenyl) on urea bond stability .

Q. How do stereochemical and regiochemical factors influence the biological activity of this compound?

  • Answer : Chirality in the piperidine ring (C4 position) and thiazole substitution patterns (e.g., 2-carbamoyl vs. 4-carboxamide) dictate binding affinity. For example, enantioselective D3 receptor antagonists show >100-fold selectivity depending on piperazine substituent orientation . Regiochemical analysis via X-ray crystallography or NOESY NMR can clarify spatial arrangements critical for target engagement .

Methodological Considerations

Q. What strategies are recommended for optimizing solvent systems in large-scale synthesis?

  • Answer : Solvent polarity and boiling point directly impact reaction kinetics and scalability. For thiazole-carboxamide derivatives, DMF is preferred for high solubility, but switching to THF or acetonitrile may improve yield in thermally sensitive reactions . Post-reaction workup (e.g., aqueous extraction vs. distillation) should align with solvent recycling protocols to reduce costs .

Q. How can researchers validate the stability of the urea linkage under physiological conditions?

  • Answer : Accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring can identify hydrolysis products. For example, urea bonds in carbamoyl derivatives degrade rapidly in acidic environments, necessitating formulation strategies (e.g., prodrugs or enteric coatings) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar compounds?

  • Answer : Bioactivity discrepancies often stem from assay variability (e.g., cell line selection, incubation time) or impurities in test compounds. For instance, minor regioisomers (<2%) in thiazole derivatives can skew IC50 values by altering target binding . Rigorous batch-to-batch HPLC analysis and orthogonal assays (e.g., SPR vs. fluorescence polarization) are recommended for validation .

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